

chemical structure and properties of 4,4'-Dihydroxy-2',6'-dimethoxychalcone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-Dihydroxy-2',6'-dimethoxychalcone

Cat. No.: B15591928

[Get Quote](#)

An In-depth Technical Guide on 4,4'-Dihydroxy-2',6'-dimethoxychalcone

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **4,4'-Dihydroxy-2',6'-dimethoxychalcone**. The information is compiled from publicly available scientific literature and databases to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

4,4'-Dihydroxy-2',6'-dimethoxychalcone, also known as 2'-O-Methylhelichrysetin, is a flavonoid belonging to the chalcone class of compounds. Chalcones are characterized by two aromatic rings joined by a three-carbon α,β -unsaturated carbonyl system.

Chemical Structure:

Physicochemical Properties

A summary of the known and computed physicochemical properties of **4,4'-Dihydroxy-2',6'-dimethoxychalcone** is presented in Table 1. While experimental data for some properties are limited, computed values provide useful estimates for research purposes.

Table 1: Physicochemical Properties of **4,4'-Dihydroxy-2',6'-dimethoxychalcone**

Property	Value	Source
IUPAC Name	(E)-1-(4-hydroxy-2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one	PubChem[1]
Molecular Formula	C ₁₇ H ₁₆ O ₅	PubChem[1]
Molecular Weight	300.30 g/mol	PubChem[1]
Appearance	Solid	HMDB[1]
Melting Point	192 - 193 °C	HMDB[1]
XLogP3 (Computed)	2.9	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	5	PubChem[1]
Exact Mass	300.09977361 Da	PubChem[1]
Natural Occurrences	Humulus lupulus, Alpinia blepharocalyx	PubChem[1]

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR data for **4,4'-Dihydroxy-2',6'-dimethoxychalcone** are not readily available in the surveyed literature. However, the expected spectral features can be inferred from the structure and data for similar chalcones. The ¹H NMR spectrum would be expected to show characteristic signals for the α,β-protons of the enone system, as well as signals for the aromatic protons and methoxy groups. The ¹³C NMR spectrum would display a signal for the carbonyl carbon typically in the range of 185-195 ppm, along with signals for the aromatic and olefinic carbons.

Synthesis of 4,4'-Dihydroxy-2',6'-dimethoxychalcone

The primary method for the synthesis of chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an appropriately substituted acetophenone and a benzaldehyde. For the synthesis of **4,4'-Dihydroxy-2',6'-dimethoxychalcone**, the precursors are 2,6-dihydroxy-4-methoxyacetophenone and 4-hydroxybenzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

The following is a generalized protocol adapted from established methods for the synthesis of similar chalcones.

Materials:

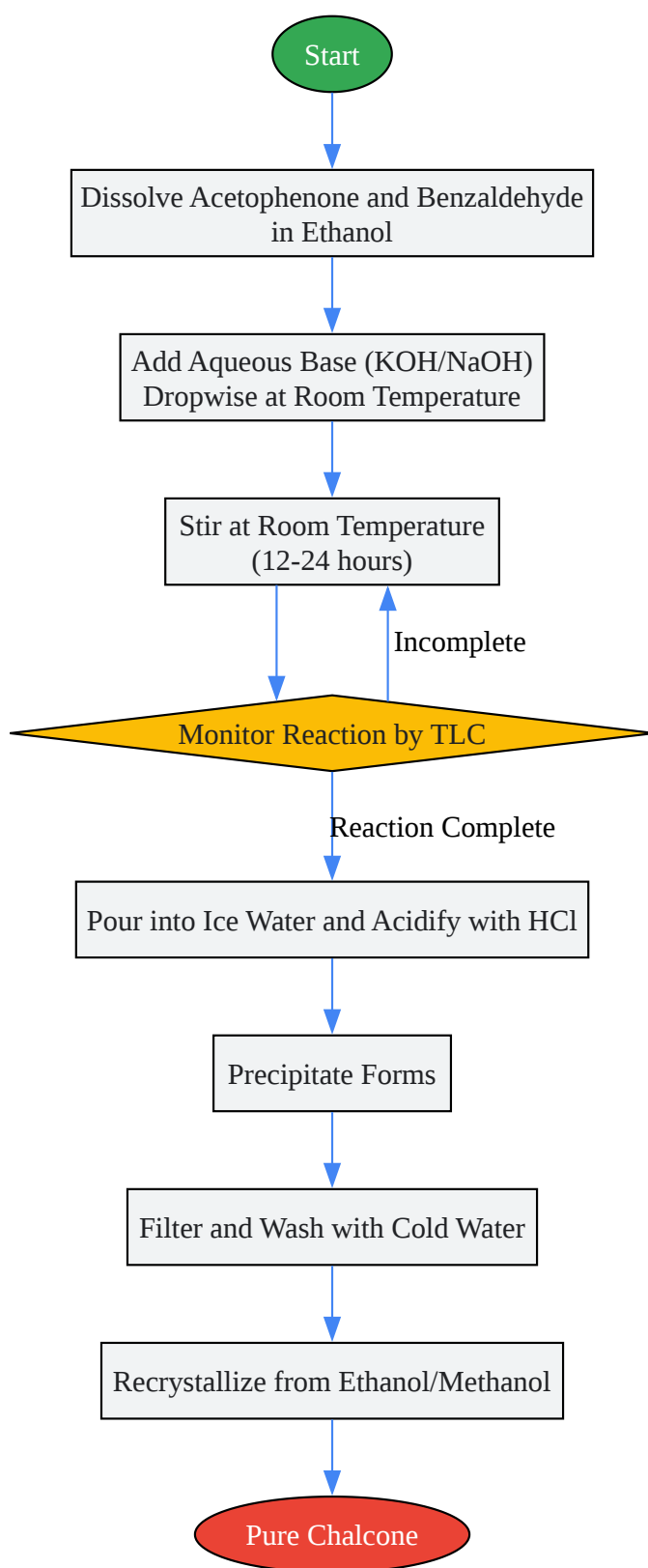
- 2,6-dihydroxy-4-methoxyacetophenone
- 4-hydroxybenzaldehyde
- Ethanol (or Methanol)
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), dilute solution
- Distilled water
- Crushed ice

Procedure:

- **Preparation of Reactants:** In a round-bottom flask, dissolve equimolar amounts of 2,6-dihydroxy-4-methoxyacetophenone and 4-hydroxybenzaldehyde in a minimal amount of ethanol with stirring until all solids are dissolved.
- **Catalyst Addition:** While stirring the solution at room temperature, slowly add a concentrated aqueous solution of KOH or NaOH (e.g., 40-60%). The reaction mixture will typically develop a deep color.

- **Reaction Monitoring:** Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
- **Product Precipitation:** Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
- **Acidification:** Slowly add dilute HCl to the mixture with constant stirring until the solution becomes acidic (pH 2-3). This will cause the chalcone product to precipitate out of the solution, often as a brightly colored solid.
- **Isolation and Washing:** Collect the precipitated solid by vacuum filtration. Wash the solid with cold distilled water until the washings are neutral to litmus paper.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure **4,4'-Dihydroxy-2',6'-dimethoxychalcone**.
- **Drying:** Dry the purified crystals in a desiccator.

Logical Workflow for Claisen-Schmidt Condensation



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Biological Activities and Potential Therapeutic Applications

While specific biological data for **4,4'-Dihydroxy-2',6'-dimethoxychalcone** is limited, extensive research on structurally similar chalcones provides strong indications of its potential therapeutic properties, including anti-inflammatory, anti-melanogenic, and anticancer activities.

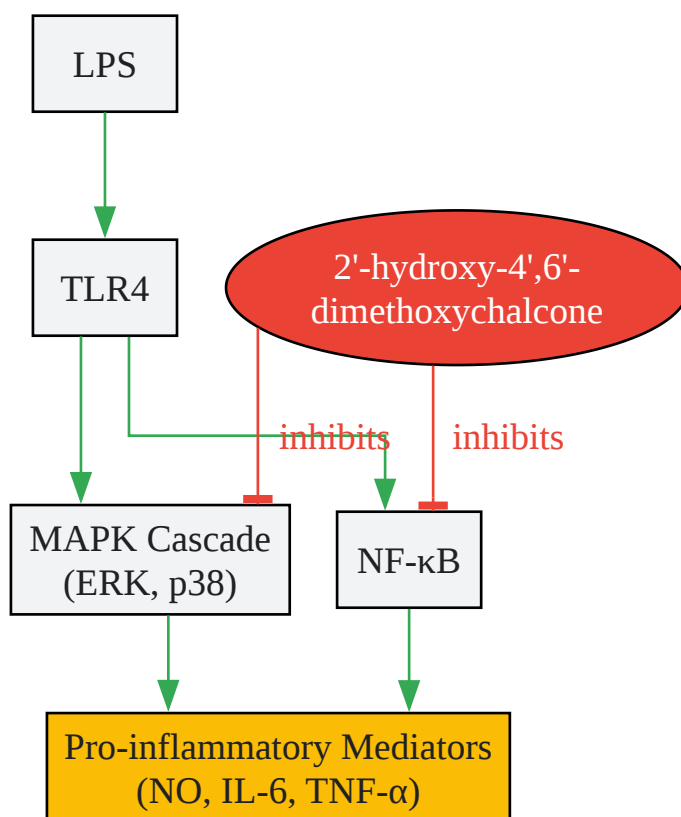
3.1. Anti-Inflammatory Activity

A closely related compound, 2'-hydroxy-4',6'-dimethoxychalcone, has demonstrated potent anti-inflammatory effects. It significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 2: Anti-Inflammatory Activity of 2'-hydroxy-4',6'-dimethoxychalcone

Assay	Cell Line	Treatment	Result	Source
Nitric Oxide (NO) Production	RAW 264.7	20 μ M of 2'-hydroxy-4',6'-dimethoxychalcone	~83.95% inhibition of NO production compared to LPS alone	[2]
Pro-inflammatory Cytokine Production	RAW 264.7	20 μ M of 2'-hydroxy-4',6'-dimethoxychalcone	Inhibition of IL-6 (~83.12%), IL-1 β (~68.52%), and TNF- α (~91.64%)	[2]
iNOS and COX-2 Expression	RAW 264.7	20 μ M of 2'-hydroxy-4',6'-dimethoxychalcone	Reduction in iNOS (~83.15%) and COX-2 (~10.8%) protein expression	[2]

The anti-inflammatory effects of this related chalcone are mediated, in part, through the downregulation of the MAPK signaling pathway.



[Click to download full resolution via product page](#)

Caption: Inhibition of the MAPK signaling pathway by a related chalcone.

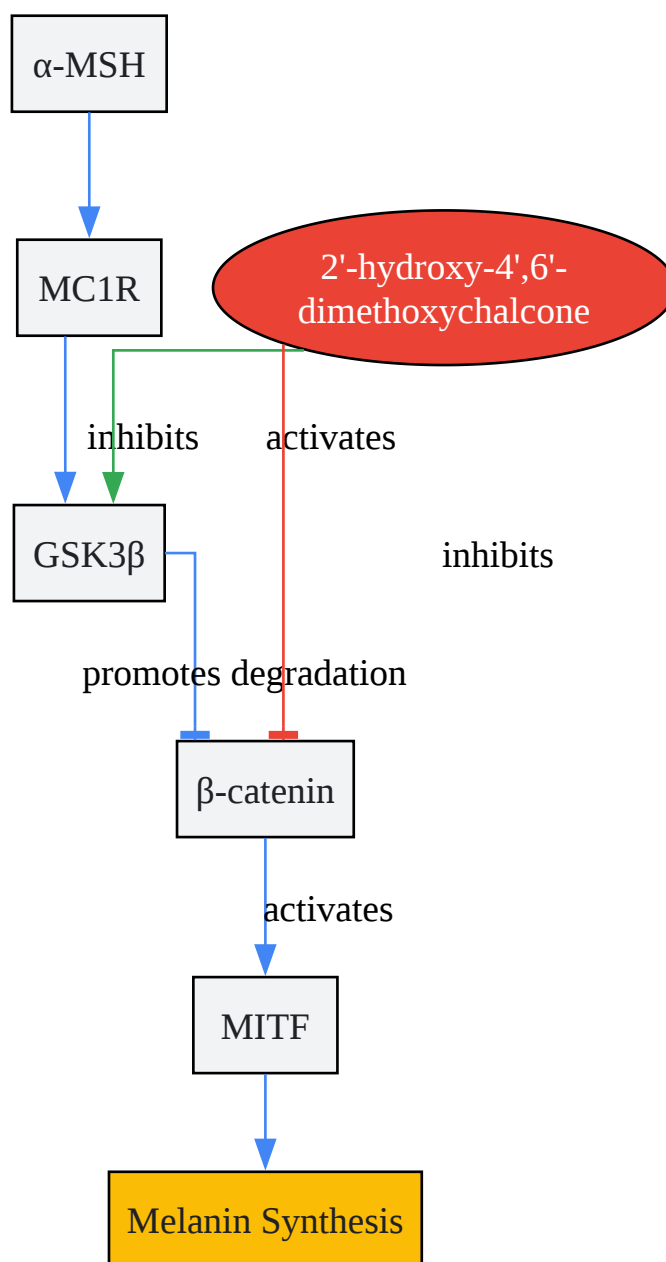
3.2. Anti-Melanogenic Activity

The same related chalcone, 2'-hydroxy-4',6'-dimethoxychalcone, has also been shown to inhibit melanogenesis in B16F10 melanoma cells. This effect is attributed to the downregulation of key enzymes and transcription factors involved in melanin synthesis.

Table 3: Anti-Melanogenic Activity of 2'-hydroxy-4',6'-dimethoxychalcone

Assay	Cell Line	Treatment	Result	Source
Melanin Content	B16F10	5 μ M of 2'-hydroxy-4',6'-dimethoxychalcone	~32.58% reduction in melanin content compared to α -MSH alone	[2]
Tyrosinase Activity	B16F10	5 μ M of 2'-hydroxy-4',6'-dimethoxychalcone	~40.18% inhibition of tyrosinase activity compared to α -MSH alone	[2]

The anti-melanogenic activity of this chalcone involves the modulation of the Wnt/ β -catenin signaling pathway.



[Click to download full resolution via product page](#)

Caption: Modulation of the Wnt/β-catenin pathway in melanogenesis by a related chalcone.

3.3. Anticancer Activity

Chalcones as a class are widely investigated for their anticancer properties. While specific data for **4,4'-Dihydroxy-2',6'-dimethoxychalcone** is not available, studies on 4,4'-dihydroxychalcone have shown cytotoxic effects against human breast cancer cell lines.

Table 4: Anticancer Activity of 4,4'-dihydroxychalcone

Cell Line	Cancer Type	Assay	Incubation Time	IC ₅₀ (μM)	Source
T47D	Breast Cancer	MTT	24 hours	160.88	[3]
T47D	Breast Cancer	MTT	48 hours	62.20	[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

- Cancer cell line of interest (e.g., T47D)
- Complete cell culture medium
- 96-well plates
- **4,4'-Dihydroxy-2',6'-dimethoxychalcone** stock solution (in DMSO)
- MTT reagent (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

- **Compound Treatment:** Prepare serial dilutions of the chalcone in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the chalcone. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
- **Incubation:** Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
- **MTT Addition:** After incubation, remove the treatment medium and add fresh medium containing MTT reagent to each well. Incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against the compound concentration.

Conclusion

4,4'-Dihydroxy-2',6'-dimethoxychalcone is a promising natural product with a chemical scaffold that suggests a range of biological activities. Based on the extensive research on closely related chalcones, it is plausible that this compound possesses anti-inflammatory, anti-melanogenic, and anticancer properties. The provided synthesis protocol offers a straightforward method for obtaining this compound for further investigation. Future research should focus on confirming these potential biological activities through direct experimental testing and elucidating the specific molecular mechanisms of action. This will be crucial for evaluating its potential as a lead compound in drug discovery and development.

Disclaimer: This document is intended for informational purposes for a scientific audience. The biological activities described for related compounds are for comparative purposes and should not be directly attributed to **4,4'-Dihydroxy-2',6'-dimethoxychalcone** without experimental

verification. The experimental protocols are generalized and may require optimization for specific laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4'-Dihydroxy-2',6'-dimethoxychalcone | C₁₇H₁₆O₅ | CID 11022960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. 3-(4-HYDROXY-3-METHOXYPHENYL)PROPIONIC ACID(1135-23-5) ¹³C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [chemical structure and properties of 4,4'-Dihydroxy-2',6'-dimethoxychalcone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591928#chemical-structure-and-properties-of-4-4-dihydroxy-2-6-dimethoxychalcone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com